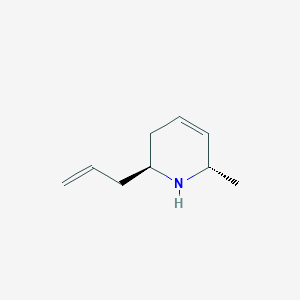

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

Description

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral tetrahydropyridine derivative featuring an allyl group at position 2 and a methyl group at position 6.

Structure

3D Structure

Properties

IUPAC Name |

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428470 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175478-18-9 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the glutamatergic system, by acting on N-methyl-D-aspartate (NMDA) receptors. This modulation can lead to antidepressant effects and other neurological benefits .

Comparison with Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Structural Differences :

- MPTP substitutes a methyl group at position 1 and a phenyl group at position 4, contrasting with the allyl and methyl groups at positions 2 and 6 in the target compound.

- MPTP is fully unsaturated in the pyridine ring, while (2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine retains partial saturation.

Functional Differences :

- MPTP is a potent neurotoxin that induces Parkinsonian symptoms via its metabolite MPP+, which inhibits mitochondrial complex I in dopaminergic neurons .

| Property | This compound | MPTP |

|---|---|---|

| Substituents | Allyl (C2), methyl (C6) | Methyl (C1), phenyl (C4) |

| Neurotoxicity | Not reported | High (induces Parkinsonism) |

| Key Applications | Unknown (discontinued) | Parkinson’s disease models |

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Structural Differences :

- This analog replaces the methyl group at C6 with a phenyl group and has an (2R,6S) stereochemistry.

Functional Differences :

- It has been utilized in diazo transfer reactions for synthesizing complex organic intermediates, suggesting utility in medicinal chemistry .

| Property | This compound | (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |

|---|---|---|

| C6 Substituent | Methyl | Phenyl |

| Stereochemistry | 2S,6S | 2R,6S |

| Synthetic Applications | Limited data | Used in diazo compound synthesis (e.g., 13d) |

6,6'-Dimethyl-2,2'-Dipyridyl

Structural Differences :

- A bipyridine derivative with two pyridine rings linked at C2 and C2', each bearing a methyl group at C6.

Functional Differences :

- The fully aromatic pyridine rings contrast with the partially saturated tetrahydropyridine structure, leading to differences in electron distribution and reactivity.

- Bipyridines are often used as ligands in coordination chemistry, whereas tetrahydropyridines are more common in alkaloid synthesis .

Biological Activity

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a compound of significant interest in pharmacology and neuroscience due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is a chiral compound that belongs to the class of tetrahydropyridines. Its unique stereochemistry contributes to its biological activity. The compound can undergo various chemical reactions including oxidation and reduction, making it a versatile building block in organic synthesis .

The primary mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. It has been shown to interact with glutamatergic pathways, which are crucial for synaptic plasticity and neuroprotection . Additionally, it acts as a competitive inhibitor of monoamine oxidase (MAO), particularly MAO-A, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In animal models of Parkinson's disease (PD), it has been observed to reduce dopaminergic neuron loss and improve locomotor activity. For instance, studies have demonstrated that this compound can mitigate the effects of neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce PD-like symptoms in mice .

Antioxidant Activity

The compound also shows potential antioxidant activity. It has been suggested that this compound may help in reducing oxidative stress in neuronal cells. This property is particularly important in the context of neurodegenerative diseases where oxidative damage plays a critical role .

In Vivo Studies

In one study involving MPTP-induced PD models in mice, administration of this compound resulted in a significant reduction in striatal dopamine depletion compared to untreated controls. The compound's protective effects were attributed to its ability to inhibit MAO activity and enhance dopaminergic signaling .

Comparative Analysis with Other Compounds

A comparative study highlighted the differences between this compound and other tetrahydropyridine derivatives in terms of biological activity. The analysis showed that while some analogs exhibited similar inhibitory effects on MAO-A and MAO-B enzymes, this compound had a more pronounced neuroprotective effect in vivo .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized for yield and stereochemical purity?

Synthesis of tetrahydropyridine derivatives often involves cyclization or allylation reactions. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. Ethyl tetrahydropyridine derivatives have been synthesized via phosphine-catalyzed [4+2] annulation, requiring precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions . Optimization should include monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., 5–10 mol%), and verifying enantiomeric excess using chiral chromatography or polarimetry.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and confirming its stereochemistry?

- NMR : and NMR are essential for structural elucidation. Key signals include allylic protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm). NOESY can confirm stereochemistry by correlating spatial proximity of substituents .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Mass Spectrometry : HRMS (ESI-TOF) provides molecular ion confirmation (e.g., [M+H] at m/z 192.1385) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Temperature : Store at –20°C under inert gas (N or Ar) to prevent oxidation.

- Light Sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation.

- Hygroscopicity : Monitor water content via Karl Fischer titration and use molecular sieves in storage .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches be resolved using advanced analytical techniques?

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in nonpolar solvents (e.g., hexane/ethyl acetate) and analyzing diffraction data .

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra (e.g., C-N stretching at 1250–1350 cm) with DFT-computed vibrational modes to validate stereoisomers .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can in vitro assays validate its bioactivity?

Tetrahydropyridine derivatives often target neurotransmitter receptors (e.g., acetylcholine or dopamine receptors). Design assays such as:

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

- Batch Purity : Re-analyze samples via HPLC to rule out impurities (>98% purity required) .

- Assay Variability : Standardize cell lines (e.g., ATCC-certified HEK293) and control for metabolic interference (e.g., CYP450 inhibitors) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine if observed differences are significant (p < 0.05) .

Q. What coordination chemistry applications exist for this compound, and how do ligand modifications affect metal complex properties?

Pyridine derivatives act as ligands for transition metals (e.g., Cu or Fe). Synthesize complexes and characterize using:

- Magnetic Susceptibility : SQUID magnetometry to study spin states .

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu) and analyze hyperfine splitting .

Q. What computational methods are effective in predicting the compound’s reactivity and interaction with biological targets?

Q. How can degradation pathways be mapped, and what strategies mitigate instability in aqueous or oxidative environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.